N-(1H-indol-4-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Description

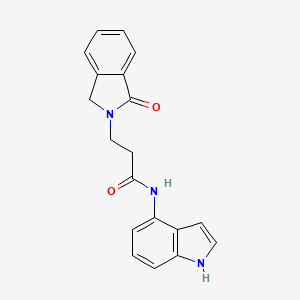

N-(1H-Indol-4-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic compound featuring a hybrid structure of indole and isoindolinone moieties linked via a propanamide bridge. The indole group is substituted at the 4-position, distinguishing it from more common 3-substituted indole derivatives (e.g., serotonin analogs) . This structural motif is associated with bioactivity in nitric oxide (NO) donation, kinase inhibition, and anticancer properties in related compounds .

Properties

Molecular Formula |

C19H17N3O2 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-(1H-indol-4-yl)-3-(3-oxo-1H-isoindol-2-yl)propanamide |

InChI |

InChI=1S/C19H17N3O2/c23-18(21-17-7-3-6-16-15(17)8-10-20-16)9-11-22-12-13-4-1-2-5-14(13)19(22)24/h1-8,10,20H,9,11-12H2,(H,21,23) |

InChI Key |

QOLKZQMHDUDNOP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC=CC4=C3C=CN4 |

Origin of Product |

United States |

Biological Activity

N-(1H-indol-4-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which may contribute to significant biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole moiety fused with an isoindole structure, linked by a propanamide chain. This specific arrangement enhances its potential biological activity compared to simpler derivatives. The molecular formula is , and its structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of indole and isoindole have shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Antiproliferative Activity

A study reported the synthesis of several derivatives with anticancer activity, noting that one specific derivative achieved an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating strong antiproliferative effects . The mechanism involved cell cycle arrest at the G2/M phase and significant pro-apoptotic activity.

Neuroprotective Effects

The indole structure is known for its neuroprotective properties. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter levels and protect against neurodegenerative diseases.

Research suggests that these compounds may exert their effects through the modulation of signaling pathways involved in apoptosis and neuroinflammation. For example, they may influence the expression of Bcl-2 family proteins, which are critical regulators of apoptosis .

Anti-inflammatory Properties

Indole-based compounds are also recognized for their anti-inflammatory effects. The presence of an isoindole moiety may enhance this activity by inhibiting pro-inflammatory cytokines.

In Vivo Studies

In animal models, this compound has shown potential in reducing inflammation markers, suggesting its utility in treating inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Indole and isoindole moieties | Anticancer, neuroprotective |

| Indomethacin | Indole with acetic acid side chain | Anti-inflammatory |

| 5-Hydroxyindole | Hydroxylated indole | Neurotransmitter role |

This table illustrates how this compound compares with other biologically active compounds.

Comparison with Similar Compounds

Structural Analogues with Isoindolinone Moieties

Isoindolinone derivatives are well-documented for their pharmacological versatility. Below is a comparative analysis of key analogs:

Key Observations :

- Bioactivity: Compounds with isoindolinone-nitrate hybrids (e.g., compound 1) exhibit NO-donor capabilities, suggesting the target compound may share redox-modulating properties if functionalized similarly .

- Solubility : The propanamide linker in the target compound likely enhances aqueous solubility compared to bulkier pentanamide analogs (e.g., compound from ).

Indole-Based Propanamide Derivatives

Indole derivatives are prominent in drug discovery due to their affinity for neurological and oncological targets:

Key Observations :

- Indole Position Matters : Indol-4-yl derivatives (target compound and ) show distinct mechanisms (e.g., anticancer migration inhibition) compared to indol-3-yl analogs (e.g., serotonin-like activity in ).

- Linker Flexibility : The propanamide bridge in the target compound balances conformational flexibility and rigidity, unlike shorter or longer linkers in other analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.